molecular formula C11H12ClFN4 B2377097 N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396772-00-1

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2377097
CAS No.: 1396772-00-1
M. Wt: 254.69
InChI Key: DKARNABEVLLZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its potential therapeutic and industrial significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with 6-methylpyrimidine-2,4-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the same synthetic route as described above but is optimized for higher yields and purity. Advanced purification techniques such as recrystallization and chromatography are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The compound also interacts with cellular pathways involved in inflammation, making it a potential candidate for anti-inflammatory therapies .

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
  • N2-(3-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
  • N2-(3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Uniqueness

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs with different substituents .

Properties

IUPAC Name

2-N-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4.ClH/c1-7-5-10(13)16-11(14-7)15-9-4-2-3-8(12)6-9;/h2-6H,1H3,(H3,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARNABEVLLZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.